2-chloro-N-(4-propylphenyl)acetamide
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Overview
Description
2-chloro-N-(4-propylphenyl)acetamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This compound is primarily used in research settings and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-propylphenyl)acetamide typically involves the reaction of 4-propylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-propylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be employed, depending on the desired products.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using an amine can yield a secondary amide.
Hydrolysis: The major products are 4-propylaniline and chloroacetic acid.
Scientific Research Applications
2-chloro-N-(4-propylphenyl)acetamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-propylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methylphenyl)acetamide
- 2-chloro-N-(4-ethylphenyl)acetamide
- 2-chloro-N-(4-butylphenyl)acetamide
Uniqueness
2-chloro-N-(4-propylphenyl)acetamide is unique due to its specific propyl substituent on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl substituents, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
2-chloro-N-(4-propylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-9-4-6-10(7-5-9)13-11(14)8-12/h4-7H,2-3,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRNVZNXDFJSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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